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Compound of Interest

Compound Name: SWi157765

Cat. No.: B10831315

For researchers in metabolic diseases and oncology, the glucose transporter GLUT8 (SLC2A8)
has emerged as a promising therapeutic target. This guide provides a detailed comparison of
two known GLUTS8 inhibitors, SW157765 and P20, offering a comprehensive overview of their
performance based on available experimental data. This document is intended for researchers,
scientists, and drug development professionals to facilitate informed decisions in selecting the
appropriate tool compound for their studies.

Performance and Specificity: A Head-to-Head
Comparison

SW157765 is a commercially available, selective inhibitor of the non-canonical glucose
transporter GLUT8.[1] It has been shown to be particularly effective in KRAS/KEAP1 double
mutant non-small-cell lung cancer (NSCLC) cells, which are highly dependent on GLUTS for
glucose uptake.[1] P20, identified from a compound library screen, also demonstrates potent
inhibition of GLUT8.[2] While both compounds effectively inhibit GLUT8, key differences in their
selectivity profiles have been reported.

A direct comparison revealed that P20 has a similar IC50 value for GLUT8 inhibition as
SW157765. However, P20 exhibits a 2.9-fold greater selectivity for GLUT8 over GLUT2 when
compared to SW157765.[2] Furthermore, P20 demonstrates enhanced selectivity for GLUT8
against other class | glucose transporters, including GLUT1, GLUT3, and GLUT4, as well as
the fructose transporter GLUT5.[2]
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Quantitative Data Summary

The following table summarizes the available quantitative data for SW157765 and P20,
primarily focusing on their inhibitory concentrations.

Parameter SW157765 P20 Reference
GLUT8 IC50 ~1.2 uM - 2.1 uM 2.1 uM [2]
GLUT2 IC50 ~1.5 uM 4.3 uM [2]
GLUTS8 Fructose
Not Reported 2.1uM [2]
Uptake IC50
Selectivity (GLUT2
~1.25 ~2.05 Calculated from[2]
IC50/ GLUTS IC50)
Binding Affinity (Kd) 200 nM Not Reported [2]
Commercial No (from a private
I Yes . [2]
Availability library)

Experimental Methodologies

The primary assay used to determine the inhibitory activity of these compounds is the
radiolabeled 2-deoxy-D-glucose uptake assay. The following is a generalized protocol based on
standard methodologies.

[3H]-2-Deoxy-D-Glucose Uptake Assay

This assay measures the uptake of the glucose analog, 2-deoxy-D-glucose (2-DG), which is
transported into the cell by glucose transporters and subsequently phosphorylated, trapping it
within the cell. The amount of radiolabeled 2-DG accumulated is proportional to the glucose
uptake rate.

Materials:
o Cells expressing the target GLUT isoform (e.g., HEK293 cells stably expressing GLUTS8)

e Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)

Phosphate-Buffered Saline (PBS)
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
[3H]-2-deoxy-D-glucose

SW157765 and/or P20

Insulin (for stimulating uptake, if required)

Lysis buffer (e.g., 0.1% SDS with 0.1N NaOH)
Scintillation cocktail

Scintillation counter

Procedure:

Cell Culture: Plate cells in a multi-well plate (e.g., 24-well or 96-well) and grow to near
confluence.

Serum Starvation: Prior to the assay, serum-starve the cells in serum-free DMEM for a
specified period (e.g., 4-18 hours) to reduce basal glucose uptake.

Inhibitor Pre-incubation: Wash the cells with PBS and pre-incubate with varying
concentrations of the inhibitor (SW157765 or P20) in KRPH buffer for a defined time (e.g.,
30-60 minutes) at 37°C.

Initiation of Uptake: Add [3H]-2-deoxy-D-glucose to each well to initiate the uptake. For
insulin-stimulated uptake, insulin can be added simultaneously or shortly before the
radiolabeled substrate.

Termination of Uptake: After a short incubation period (e.g., 5-15 minutes), terminate the
uptake by rapidly washing the cells multiple times with ice-cold PBS to remove extracellular
[3H]-2-deoxy-D-glucose.
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o Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for a sufficient
time to ensure complete lysis.

» Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail,
and measure the radioactivity using a scintillation counter.

o Data Analysis: Determine the rate of glucose uptake and calculate the IC50 values for the
inhibitors by plotting the percentage of inhibition against the logarithm of the inhibitor
concentration.
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Experimental Workflow
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Experimental workflow for the [3H]-2-deoxy-D-glucose uptake assay.
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Signaling Pathways and Mechanism of Action

GLUTS is known to be involved in insulin-stimulated glucose uptake in certain cell types, such
as blastocysts, through a pathway involving the IGF-1 receptor.[3][4] Inhibition of GLUT8 can,
therefore, impact downstream metabolic processes.

Studies have shown that genetic or pharmacological inhibition of GLUT8 can suppress the flux
of carbohydrates through the tricarboxylic acid (TCA) cycle.[3] Interestingly, this reduction in
TCA cycle activity does not appear to trigger a compensatory increase in glutamine
anaplerosis, a mechanism often observed when glucose metabolism is impaired.[3] This
suggests that GLUT8 inhibition may have a distinct metabolic impact compared to the inhibition
of other glucose transporters.
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GLUTS Signaling and Metabolic Impact
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GLUTS8 signaling pathway and the metabolic impact of its inhibition.

Conclusion
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Both SW157765 and P20 are valuable tools for studying the function of GLUT8. SW157765
offers the advantage of being commercially available, making it readily accessible for a wide
range of research applications. P20, on the other hand, appears to offer superior selectivity for
GLUTS8 over other key glucose transporters, which could be critical for studies requiring highly
specific inhibition of GLUT8 to avoid off-target effects. The choice between these two inhibitors
will ultimately depend on the specific requirements of the experiment, balancing the need for
accessibility with the demand for high selectivity. Researchers should carefully consider the
data presented here to select the most appropriate compound for their investigations into the
role of GLUTS8 in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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